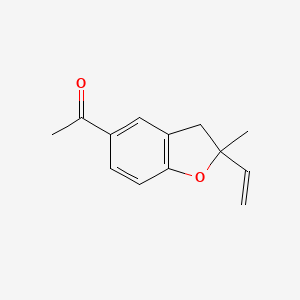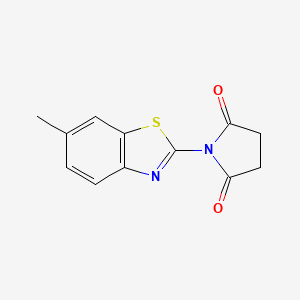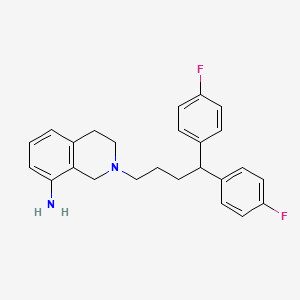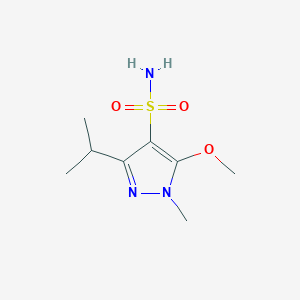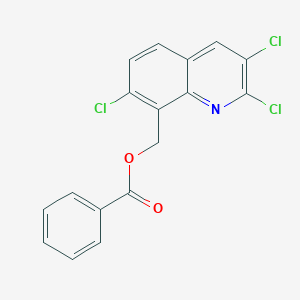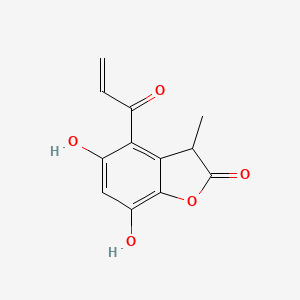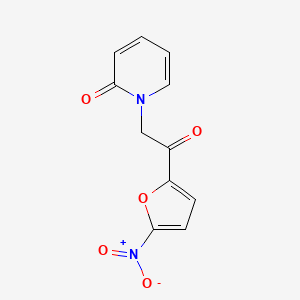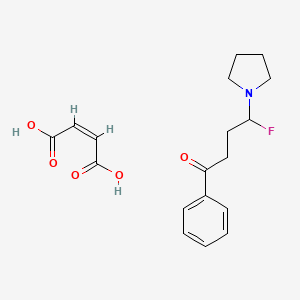
4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate is a synthetic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor in the presence of a base.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation reactions using benzene and an appropriate alkyl halide.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the pyrrolidine ring can enhance its binding affinity and selectivity. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.
3-Fluoro-1-(pyrrolidin-1-yl)propan-1-one: Another pyrrolidine derivative with a fluorine atom.
Uniqueness
4-Fluoro-1-phenyl-4-(pyrrolidin-1-yl)butan-1-one maleate is unique due to its specific combination of a fluorine atom, a phenyl group, and a pyrrolidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C18H22FNO5 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;4-fluoro-1-phenyl-4-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H18FNO.C4H4O4/c15-14(16-10-4-5-11-16)9-8-13(17)12-6-2-1-3-7-12;5-3(6)1-2-4(7)8/h1-3,6-7,14H,4-5,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
BYJRTACTJXNRJN-BTJKTKAUSA-N |
SMILES isomérico |
C1CCN(C1)C(CCC(=O)C2=CC=CC=C2)F.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(C1)C(CCC(=O)C2=CC=CC=C2)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


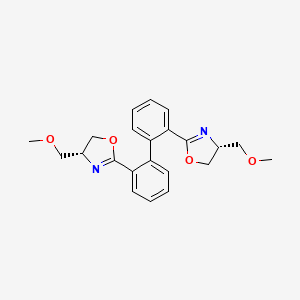
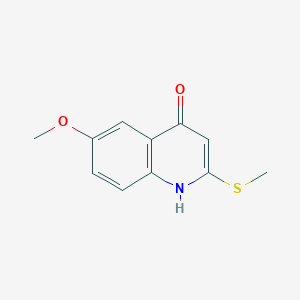

![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

